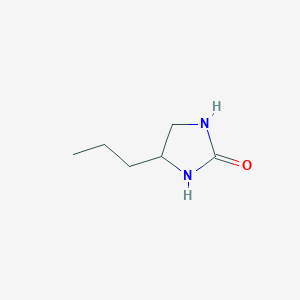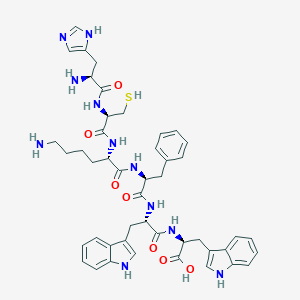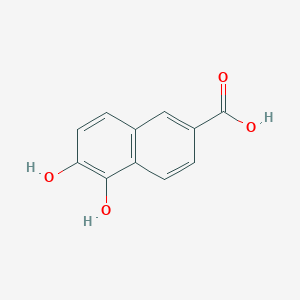
5,6-Dihydroxynaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydroxynaphthalene-2-carboxylic acid (DHNA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DHNA is a derivative of naphthalene and is a carboxylic acid that contains two hydroxyl groups in the 5 and 6 positions of the naphthalene ring. DHNA has been synthesized using various methods, and its structure and properties have been extensively studied.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydroxynaphthalene-2-carboxylic acid is not fully understood. However, studies have shown that this compound exerts its biological effects by modulating various signaling pathways in cells. This compound has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. This compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which protect cells from oxidative stress. This compound has also been found to have anti-inflammatory properties, which reduce inflammation in the body. This compound has been found to have anticancer properties, which inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6-Dihydroxynaphthalene-2-carboxylic acid has several advantages for lab experiments. This compound is easy to synthesize, and its structure and properties are well understood. This compound is also stable and can be stored for extended periods. However, this compound has some limitations for lab experiments. This compound is insoluble in water, which makes it difficult to use in aqueous solutions. This compound is also sensitive to light and air, which can affect its stability.
Direcciones Futuras
5,6-Dihydroxynaphthalene-2-carboxylic acid has several potential future directions for research. This compound can be used in the development of new drugs for the treatment of cancer and other diseases. This compound can also be used in the development of new materials, including polymers and nanomaterials. Future research can focus on the optimization of the synthesis method for this compound and the development of new applications for this compound in various fields.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its structure and properties have been extensively studied. This compound has been found to have antioxidant, anti-inflammatory, and anticancer properties. This compound has several advantages for lab experiments, but it also has some limitations. Future research can focus on the optimization of the synthesis method for this compound and the development of new applications for this compound in various fields.
Métodos De Síntesis
5,6-Dihydroxynaphthalene-2-carboxylic acid can be synthesized using various methods, including the oxidation of 5,6-dihydroxynaphthalene using potassium permanganate, the reaction of 2-naphthol with glyoxylic acid, and the reaction of 5,6-diaminonaphthalene with carbon dioxide. The most common method used for the synthesis of this compound is the oxidation of 5,6-dihydroxynaphthalene using potassium permanganate. This method involves the oxidation of the hydroxyl groups in the 5 and 6 positions of the naphthalene ring to form the carboxylic acid group.
Aplicaciones Científicas De Investigación
5,6-Dihydroxynaphthalene-2-carboxylic acid has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and materials science. This compound has been found to have antioxidant, anti-inflammatory, and anticancer properties. It has been used in the development of new drugs for the treatment of cancer and other diseases. This compound has also been used in the development of new materials, including polymers and nanomaterials.
Propiedades
| 182205-62-5 | |
Fórmula molecular |
C11H8O4 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
5,6-dihydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-9-4-2-6-5-7(11(14)15)1-3-8(6)10(9)13/h1-5,12-13H,(H,14,15) |
Clave InChI |
ICGAFQWZWKIUMN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2O)O)C=C1C(=O)O |
SMILES canónico |
C1=CC2=C(C=CC(=C2O)O)C=C1C(=O)O |
Sinónimos |
2-Naphthalenecarboxylic acid, 5,6-dihydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)

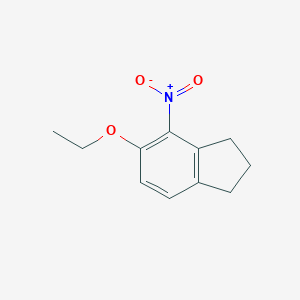
![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)
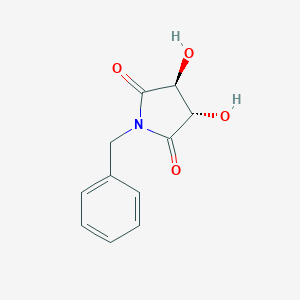
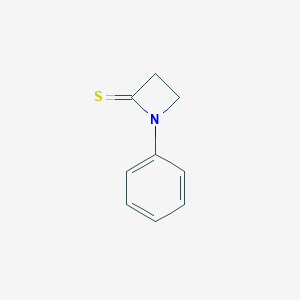
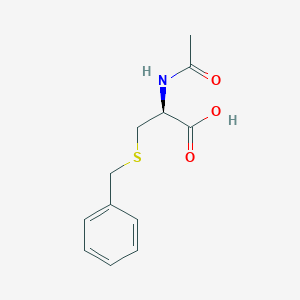
![1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B64375.png)
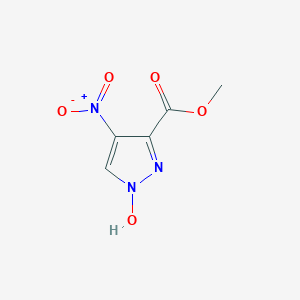
![Furo[2,3-c]pyridine-3-ethanamine](/img/structure/B64378.png)
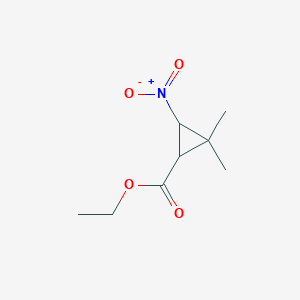
![Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate](/img/structure/B64382.png)
